6-Propoxyhexane-1-sulfonyl chloride
Description
6-Propoxyhexane-1-sulfonyl chloride is a sulfonate ester derivative characterized by a six-carbon alkyl chain with a propoxy substituent at the sixth carbon and a sulfonyl chloride group at the first carbon. This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents and balanced lipophilicity, making it valuable in organic synthesis and pharmaceutical applications. Its reactivity as a sulfonylating agent is modulated by the electron-donating propoxy group and the steric effects of the hexane backbone .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
6-propoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-7-13-8-5-3-4-6-9-14(10,11)12/h2-9H2,1H3 |
InChI Key |
KVBYHMAQJSUDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-propoxyhexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{6-Propoxyhexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and safety. Continuous flow synthesis allows for better control over reaction parameters and can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Propoxyhexane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under specific conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-Propoxyhexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional attributes of 6-propoxyhexane-1-sulfonyl chloride and its analogs:
| Compound Name | Structural Features | Unique Attributes | Reactivity/Applications |
|---|---|---|---|
| This compound | Linear hexane chain, propoxy group | Enhanced solubility in organic media; moderate steric hindrance | Intermediate in sulfonamide synthesis |
| 6-(Isopentyloxy)hexane-1-sulfonyl chloride | Branched isopentyloxy group | Increased steric bulk; reduced nucleophilic substitution rates | Limited in sterically demanding reactions |
| 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride | Trifluoroethoxy substituent | High lipophilicity; electron-withdrawing fluorine enhances electrophilicity | Drug design (enhanced membrane permeability) |
| 4-Propylcyclohexane-1-sulfonyl chloride | Cyclohexane ring with propyl group | Rigid structure; reduced solubility in polar solvents | Specialty synthesis (bulky substituents) |
| 1-Propanesulfonyl chloride | Short three-carbon chain | High reactivity due to minimal steric hindrance | Rapid sulfonylation reactions |
| Benzene sulfonyl chloride | Aromatic ring | High stability; resonance stabilization of sulfonyl group | Pharmaceuticals (e.g., sulfa drugs) |
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The propoxy group in this compound donates electrons via oxygen, slightly reducing the electrophilicity of the sulfonyl chloride compared to analogs like 6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride, where fluorine atoms increase electrophilicity .
- Steric Effects : Linear chains (e.g., 6-propoxyhexane) enable better accessibility for nucleophilic attack compared to branched (e.g., 6-(sec-butoxy)hexane-1-sulfonyl chloride) or cyclic derivatives (e.g., 4-propylcyclohexane-1-sulfonyl chloride) .
Physicochemical Properties
- Lipophilicity : Fluorinated analogs (e.g., trifluoroethoxy derivatives) exhibit higher logP values, favoring blood-brain barrier penetration in drug candidates .
- Solubility: Longer alkoxy chains (e.g., propoxy vs. methoxy) improve solubility in non-polar solvents, while cyclic structures (e.g., cyclohexane derivatives) reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
